

# A Comparative Guide to EAE Induction: PLP (139-151) vs. MOG (35-55)

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For researchers, scientists, and drug development professionals, the choice of encephalitogenic peptide is critical in designing relevant Experimental Autoimmune Encephalomyelitis (EAE) models of multiple sclerosis. This guide provides a detailed comparison of two widely used myelin peptides, Proteolipid Protein (PLP) 139-151 and Myelin Oligodendrocyte Glycoprotein (MOG) 35-55, for EAE induction, supported by experimental data and protocols.

This document outlines the distinct characteristics of EAE models induced by **PLP (139-151)** and MOG (35-55), focusing on the resulting disease course, immunological responses, and pathological features. The appropriate selection between these peptides is contingent on the specific research question, whether it involves studying relapsing-remitting or chronic progressive forms of CNS autoimmunity.

# Comparative Analysis of EAE Induction and Disease Phenotype

The choice between **PLP (139-151)** and MOG (35-55) for EAE induction is primarily dictated by the desired disease phenotype and the genetic background of the mice. **PLP (139-151)** is classically used to induce a relapsing-remitting EAE in SJL mice, which mirrors the most common clinical course of multiple sclerosis in humans.[1][2][3] In contrast, MOG (35-55) immunization in C57BL/6 mice typically results in a chronic, non-relapsing paralysis, modeling chronic progressive MS.[3][4][5]



Feature	PLP (139-151)-Induced EAE	MOG (35-55)-Induced EAE
Typical Mouse Strain	SJL/J[2][3][6]	C57BL/6[4][5][7][8]
Disease Course	Relapsing-Remitting[1][2][3][9]	Chronic, Monophasic/Non-relapsing[1][4][5]
Typical Onset	9-15 days post- immunization[2]	9-14 days post- immunization[8]
Pathology	Primarily CNS inflammation, mild demyelination[9]	Strong demyelination and inflammation[9]
Key Immunological Features	Th1-mediated disease[10]	Th1 and Th17-mediated disease[11][12]

## **Experimental Protocols for EAE Induction**

The following are generalized protocols for inducing EAE with **PLP (139-151)** and MOG (35-55). Specific concentrations and volumes may need to be optimized for individual laboratory conditions and reagent lots.

## PLP (139-151)-Induced EAE in SJL Mice

This protocol is designed to induce a relapsing-remitting disease course.

#### Materials:

- PLP (139-151) peptide (e.g., [Ser140]-PLP139-151 or native sequence)
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (e.g., 4 mg/mL)
- Pertussis Toxin (PTX) in PBS (optional, to increase severity of the initial phase)
- 8-12 week old female SJL/J mice

#### Procedure:



- Antigen Emulsion Preparation: Prepare an emulsion of PLP (139-151) in CFA. A common concentration is 1 mg/mL of peptide in PBS emulsified with an equal volume of CFA.
- Immunization (Day 0): Subcutaneously inject each mouse with 100  $\mu$ L of the emulsion (containing 50  $\mu$ g of PLP 139-151) distributed over two sites on the flanks.[10]
- PTX Administration (Optional, Days 0 and 2): If used, administer 100-200 ng of PTX intraperitoneally (i.p.) on the day of immunization and again 48 hours later.[6] PTX can enhance the initial disease severity but may reduce the incidence of relapses.[2]
- Clinical Scoring: Monitor mice daily for clinical signs of EAE starting from day 7 postimmunization. Use a standard scoring scale (e.g., 0-5).

## MOG (35-55)-Induced EAE in C57BL/6 Mice

This protocol is designed to induce a chronic, progressive disease.

#### Materials:

- MOG (35-55) peptide
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (e.g., 4 mg/mL)
- Pertussis Toxin (PTX) in PBS
- 8-12 week old female C57BL/6 mice

#### Procedure:

- Antigen Emulsion Preparation: Prepare an emulsion of MOG (35-55) in CFA. A common concentration is 2 mg/mL of peptide in PBS emulsified with an equal volume of CFA.
- Immunization (Day 0): Subcutaneously inject each mouse with 100 μL of the emulsion (containing 100-200 μg of MOG 35-55) at two sites on the upper and lower back.[8][13]
- PTX Administration (Days 0 and 2): Administer 100-300 ng of PTX i.p. on the day of immunization and again 48 hours later.[5][8]



• Clinical Scoring: Monitor mice daily for clinical signs of EAE starting from day 7 postimmunization using a standard 0-5 scoring scale.

# Visualizing Experimental Workflows and Signaling Pathways

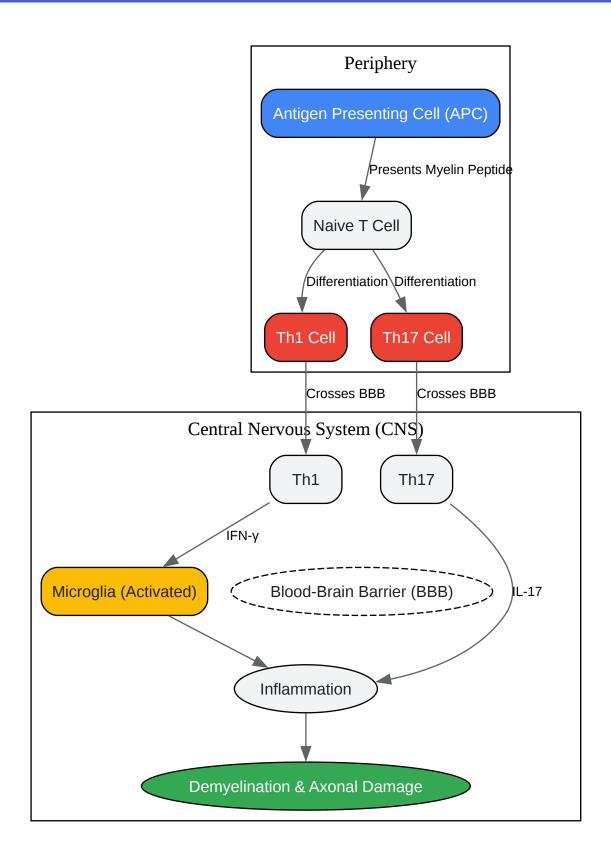
To further clarify the processes involved, the following diagrams illustrate the experimental workflows and the general signaling cascade in EAE.



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Caption: General experimental workflow for active EAE induction.





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Caption: Simplified signaling pathway of T-cell mediated EAE pathogenesis.



In summary, both **PLP (139-151)** and MOG (35-55) are invaluable tools for modeling multiple sclerosis. The selection of the peptide and corresponding mouse strain should be carefully considered based on the specific aims of the research, particularly whether the focus is on a relapsing-remitting or a chronic progressive disease course.

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